5-Bromo-6-iodobenzo[d][1,3]dioxole
Overview
Description
5-Bromo-6-iodobenzo[d][1,3]dioxole is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxoles. It contains two fused benzene rings and a dioxole ring, with bromine and iodine atoms attached at the 5th and 6th positions, respectively. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-iodobenzo[d][1,3]dioxole typically involves the use of sodium t-butanolate, copper (I) iodide, and 2,9-dimethyl-1,10-phenanthroline in N,N-dimethylformamide (DMF) at 110°C for 24 hours . The reaction mixture is then purified by column chromatography on silica gel using a mixture of ethyl acetate, dichloromethane, and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and purification is common.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-iodobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Stille coupling, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Sodium t-butanolate: Used as a base in substitution reactions.
Copper (I) iodide: Acts as a catalyst in coupling reactions.
2,9-Dimethyl-1,10-phenanthroline: A ligand that stabilizes the copper catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the halogen atoms are replaced with aryl groups.
Scientific Research Applications
5-Bromo-6-iodobenzo[d][1,3]dioxole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-iodobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Iodobenzo[d][1,3]dioxole: Similar structure but lacks the bromine atom.
5,6-Dibromobenzo[d][1,3]dioxole: Contains two bromine atoms instead of one bromine and one iodine.
Uniqueness
5-Bromo-6-iodobenzo[d][1,3]dioxole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical properties and reactivity compared to similar compounds. This dual-halogen substitution can enhance its utility in various chemical reactions and applications.
Properties
IUPAC Name |
5-bromo-6-iodo-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAMVDCUIDIBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393552 | |
Record name | 5-Bromo-6-iodobenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94670-76-5 | |
Record name | 5-Bromo-6-iodobenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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